molecular formula C24H25FN6OS B292455 N-{7-(diethylamino)-2-[(4-fluorobenzyl)sulfanyl]pyrimido[4,5-d]pyrimidin-4-yl}-N-(4-methoxyphenyl)amine

N-{7-(diethylamino)-2-[(4-fluorobenzyl)sulfanyl]pyrimido[4,5-d]pyrimidin-4-yl}-N-(4-methoxyphenyl)amine

Cat. No. B292455
M. Wt: 464.6 g/mol
InChI Key: VUXUIHFDAYDWKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{7-(diethylamino)-2-[(4-fluorobenzyl)sulfanyl]pyrimido[4,5-d]pyrimidin-4-yl}-N-(4-methoxyphenyl)amine is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. This compound is a kinase inhibitor and has shown promising results in the treatment of various diseases.

Mechanism of Action

The mechanism of action of N-{7-(diethylamino)-2-[(4-fluorobenzyl)sulfanyl]pyrimido[4,5-d]pyrimidin-4-yl}-N-(4-methoxyphenyl)amine involves the inhibition of kinases. Kinases play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting kinases, N-{7-(diethylamino)-2-[(4-fluorobenzyl)sulfanyl]pyrimido[4,5-d]pyrimidin-4-yl}-N-(4-methoxyphenyl)amine can disrupt these cellular processes, leading to the inhibition of tumor growth and the prevention of neurodegenerative diseases.
Biochemical and Physiological Effects:
N-{7-(diethylamino)-2-[(4-fluorobenzyl)sulfanyl]pyrimido[4,5-d]pyrimidin-4-yl}-N-(4-methoxyphenyl)amine has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and prevent the progression of neurodegenerative diseases. Additionally, N-{7-(diethylamino)-2-[(4-fluorobenzyl)sulfanyl]pyrimido[4,5-d]pyrimidin-4-yl}-N-(4-methoxyphenyl)amine has been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

The advantages of using N-{7-(diethylamino)-2-[(4-fluorobenzyl)sulfanyl]pyrimido[4,5-d]pyrimidin-4-yl}-N-(4-methoxyphenyl)amine in lab experiments include its potent kinase inhibitory activity and its potential applications in the treatment of various diseases. However, the limitations of using this compound in lab experiments include its high cost and the need for specialized equipment and expertise for its synthesis.

Future Directions

There are several future directions for the research on N-{7-(diethylamino)-2-[(4-fluorobenzyl)sulfanyl]pyrimido[4,5-d]pyrimidin-4-yl}-N-(4-methoxyphenyl)amine. These include the optimization of the synthesis method to reduce the cost of the compound, the identification of new potential applications for the compound, and the development of new derivatives with improved pharmacological properties.
Conclusion:
In conclusion, N-{7-(diethylamino)-2-[(4-fluorobenzyl)sulfanyl]pyrimido[4,5-d]pyrimidin-4-yl}-N-(4-methoxyphenyl)amine is a promising compound that has been extensively studied for its potential applications in the field of medicine. This compound has shown potent kinase inhibitory activity and has the potential to be used in the treatment of various diseases. However, further research is needed to optimize the synthesis method, identify new potential applications, and develop new derivatives with improved pharmacological properties.

Synthesis Methods

The synthesis of N-{7-(diethylamino)-2-[(4-fluorobenzyl)sulfanyl]pyrimido[4,5-d]pyrimidin-4-yl}-N-(4-methoxyphenyl)amine involves multiple steps. The starting material for the synthesis is 4-methoxyaniline. The first step involves the reaction of 4-methoxyaniline with ethyl chloroformate to form N-(4-methoxyphenyl) carbamate. The next step involves the reaction of N-(4-methoxyphenyl) carbamate with 2-[(4-fluorobenzyl)sulfanyl]-7H-pyrimido[4,5-d]pyrimidine-4-amine to form N-{7-(diethylamino)-2-[(4-fluorobenzyl)sulfanyl]pyrimido[4,5-d]pyrimidin-4-yl}-N-(4-methoxyphenyl)amine. The final product is obtained by purifying the compound through column chromatography.

Scientific Research Applications

N-{7-(diethylamino)-2-[(4-fluorobenzyl)sulfanyl]pyrimido[4,5-d]pyrimidin-4-yl}-N-(4-methoxyphenyl)amine has been extensively studied for its potential applications in the field of medicine. This compound has been shown to be a potent kinase inhibitor and has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

Molecular Formula

C24H25FN6OS

Molecular Weight

464.6 g/mol

IUPAC Name

7-N,7-N-diethyl-2-[(4-fluorophenyl)methylsulfanyl]-4-N-(4-methoxyphenyl)pyrimido[4,5-d]pyrimidine-4,7-diamine

InChI

InChI=1S/C24H25FN6OS/c1-4-31(5-2)23-26-14-20-21(27-18-10-12-19(32-3)13-11-18)29-24(30-22(20)28-23)33-15-16-6-8-17(25)9-7-16/h6-14H,4-5,15H2,1-3H3,(H,26,27,28,29,30)

InChI Key

VUXUIHFDAYDWKL-UHFFFAOYSA-N

SMILES

CCN(CC)C1=NC=C2C(=N1)N=C(N=C2NC3=CC=C(C=C3)OC)SCC4=CC=C(C=C4)F

Canonical SMILES

CCN(CC)C1=NC=C2C(=N1)N=C(N=C2NC3=CC=C(C=C3)OC)SCC4=CC=C(C=C4)F

Origin of Product

United States

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